3-(4-Chloro-3-hydroxyphenyl)propanoic acid
Description
Background and Structural Context of 3-(4-Chloro-3-hydroxyphenyl)propanoic Acid
This compound is a specific derivative within the arylpropanoic acid family. Its structure is built upon a propanoic acid moiety attached to a benzene (B151609) ring. The key features of this molecule are the substituents on the phenyl ring: a hydroxyl group at the third position and a chlorine atom at the fourth position.
Table 1: Chemical Properties of the Parent Compound, 3-(4-Hydroxyphenyl)propanoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 501-97-3 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₉H₁₀O₃ | scbt.com |
| Molecular Weight | 166.17 g/mol | scbt.com |
| Melting Point | 129-131 °C | sigmaaldrich.com |
Significance of Substituted Phenylpropanoic Acids in Natural Products and Synthetic Chemistry
Substituted phenylpropanoic acids are a ubiquitous scaffold found in a variety of natural products and synthetically developed molecules with significant biological activities. orientjchem.org The arylpropanoic acid framework is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.org The mechanism of action for these drugs often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. orientjchem.orgnih.gov
Research into synthetic derivatives has expanded the functional repertoire of this class of compounds. For instance, various substituted phenylpropanoic acid derivatives have been synthesized and evaluated for their ability to act as activators of human peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolic processes. acs.orgnih.gov Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring, as well as the length of the carboxylic acid chain, are critical for determining the potency and selectivity of their biological effects. nih.gov Furthermore, derivatives have been developed that exhibit dual functionality, such as combined COX inhibitory and antibacterial properties. nih.gov The versatility of the phenylpropanoic acid scaffold allows for the strategic incorporation of different functional groups to target a wide range of biological pathways, leading to their investigation as potential anticancer, anticonvulsant, and analgesic agents. orientjchem.orgresearchgate.netmdpi.com
Overview of Current Research Gaps and Future Directions for Halogenated Hydroxyphenylpropanoic Acids
While the broader class of substituted phenylpropanoic acids has been extensively studied, significant research gaps remain, particularly concerning specifically halogenated derivatives like this compound. Much of the existing research has focused on other substitutions or different parent structures. nih.govresearchgate.net
A primary gap is the lack of specific synthesis and characterization data for many halogenated hydroxyphenylpropanoic acids. While synthesis methods for related compounds are documented, dedicated studies are needed to develop efficient and scalable routes to produce these specific chlorinated analogues. google.com
Furthermore, the biological activity profile of this compound is largely unexplored. Future research should focus on systematically evaluating its potential in several key areas:
Antimicrobial Activity: Given that some substituted phenylpropanoic acids show antibacterial properties, investigating the effect of the chloro- and hydroxyl- substitution pattern against a panel of pathogenic bacteria and fungi is a logical next step. nih.govnih.govresearchgate.net
Enzyme Inhibition: Following the precedent of other arylpropanoic acids, its potential as an inhibitor of enzymes like cyclooxygenases or lipoxygenases warrants investigation. nih.gov
Receptor Modulation: Its ability to modulate nuclear receptors such as PPARs, which are known to bind to similar structures, should be assessed. acs.orgnih.gov
Antioxidant and Anticancer Properties: The phenolic moiety suggests potential antioxidant capabilities, which is a property often linked to anticancer effects in related compounds. scbt.comresearchgate.netmdpi.com
Future work should involve not only the synthesis and in vitro screening of this compound but also detailed structure-activity relationship (SAR) studies. By synthesizing and testing a library of related halogenated hydroxyphenylpropanoic acids, a clearer understanding of how the position and nature of the halogen and hydroxyl groups influence biological activity can be achieved. This would pave the way for the rational design of novel therapeutic agents based on this versatile chemical scaffold.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-(4-Hydroxyphenyl)propanoic acid |
| Ibuprofen |
| Naproxen |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChI Key |
ZAZSRZKGHBEJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Aromatic Propanoic Acids
Strategies for the Chemical Synthesis of 3-(4-Chloro-3-hydroxyphenyl)propanoic Acid
The construction of the this compound scaffold can be approached through various synthetic strategies. These routes are designed to efficiently assemble the substituted aromatic ring and the propanoic acid side chain.
The synthesis of halogenated hydroxyphenylpropanoic acids can be achieved through both convergent and divergent strategies. A common starting material for these syntheses is 3-phenylpropanoic acid or its derivatives. google.com For instance, a process for preparing 3-phenylpropionic acid involves the oxidation of 3-phenylpropanal (B7769412). google.com This can be achieved at temperatures between 40° and 80° C using a medium containing molecular oxygen, resulting in high conversion and selectivity. google.com The starting 3-phenylpropanal can be prepared by hydrogenating cinnamaldehyde. google.com
Another approach involves the use of 4-hydroxyphenylpropanoic acid, which can be chemically modified. sigmaaldrich.com For example, 3-(4-hydroxyphenyl)propanoic acid can be used to derive hydrogels and to synthesize novel bolaamphiphiles. sigmaaldrich.com
A documented synthesis of a related compound, 3-(3-chloro-4-hydroxyphenyl)propanoic acid, was achieved through the fractionation of an antimicrobial extract from the marine actinomycete Streptomyces coelicolor. nih.govresearchgate.net This suggests that biosynthetic pathways can also produce these types of chlorinated phenylpropanoic acids. nih.govresearchgate.net
While a direct, detailed synthetic route for this compound is not extensively documented in the provided results, the synthesis of its isomers and related structures provides a foundational understanding. For example, the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid can be achieved by reacting hydroquinone (B1673460) mono-benzyl ether with 2-bromopropionic acid ethyl ester, followed by debenzylation. google.com This highlights the use of protecting groups and subsequent deprotection steps to achieve the desired hydroxyphenylpropanoic acid structure.
The optimization of reaction conditions is crucial for maximizing the yield and purity of phenolic acid derivatives. Key parameters that are often adjusted include temperature, reaction time, solvent, and catalyst. acs.org
For instance, in the synthesis of phenols via the hydroxylation of aryl boronic acids, the choice of solvent and reaction time significantly impacts the yield. researchgate.net Using a mixture of CH3CN:H2O (4:1) as a solvent was found to give a 95% yield of phenol. researchgate.net Further optimization of the irradiation time in photocatalytic reactions can also lead to near-quantitative yields. researchgate.net
In the synthesis of bioactive propargylamine (B41283) scaffolds, a one-factor-at-a-time (OFAT) optimization approach was used. acs.org This involved fixing the temperature and reaction time while optimizing the reaction media and catalyst to achieve the highest yield. acs.org Similarly, for the synthesis of vanillin, Design of Experiments (DoE) was employed to identify the optimal process factors for each synthetic step. acs.org
The extraction of phenolic compounds from natural sources also benefits from optimization. For brewers' spent grain, the most efficient conditions for extracting antioxidant phenolic compounds were found to be 30 °C, 121.9 min, and a 10 mL/g liquid/solid ratio using water as a solvent. mdpi.com
These examples underscore the importance of systematic optimization to enhance the efficiency of synthetic and extraction processes for phenolic acids and their derivatives.
Stereoselectivity is a critical consideration in the synthesis of many biologically active molecules. For analogs of 3-phenylpropanoic acid, several methods for achieving stereoselective synthesis have been developed.
One notable example is the Evans oxazolidinone-auxiliary method, which has been applied to the enantioselective derivatization of achiral carboxylic acids. orgsyn.org This method utilizes a chiral auxiliary, such as the valine-derived 4-isopropyl-5,5-diphenyl-oxazolidinone (DIOZ), to direct the stereochemical outcome of the reaction. orgsyn.org For example, the Mannich reaction of 3-phenylpropionic acid using this auxiliary can produce β-amino acid derivatives with high diastereoselectivity. orgsyn.org
Another approach involves the stereospecific conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid. researchgate.net This reaction proceeds with retention of configuration through a double SN2 mechanism. researchgate.net
These methods highlight the importance of chiral auxiliaries and stereospecific reactions in controlling the three-dimensional arrangement of atoms in the final product, which is often crucial for its biological activity.
Derivatization and Analogue Synthesis of Hydroxyphenylpropanoic Acid Frameworks
The hydroxyphenylpropanoic acid scaffold serves as a versatile template for the synthesis of a wide range of derivatives and analogs. These modifications are often undertaken to explore structure-activity relationships.
The synthesis of chlorinated and hydroxylated phenylpropanoic acid derivatives has been reported in the literature. For example, three chlorinated derivatives of 3-phenylpropanoic acid, namely 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, its methyl ester, and 3-(3-chloro-4-hydroxyphenyl)propanoic acid, were isolated from the marine actinomycete Streptomyces coelicolor. nih.govresearchgate.net These compounds represent the first examples of naturally occurring chlorinated phenylpropanoic acid derivatives. researchgate.net
Synthetic efforts have also focused on creating libraries of hydroxyphenylpropanoic acid derivatives. In one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their antimicrobial activity. nih.govmdpi.comresearchgate.net The synthesis involved the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) or acrylic acid to form the core structure, which was then further derivatized. nih.govmdpi.com
The systematic introduction of diverse substituents onto a core scaffold is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR). nih.govnih.gov By modifying the functional groups on the phenyl ring and the propanoic acid chain, researchers can identify key structural features responsible for biological activity.
For instance, a study on tertiary amine derivatives of cinnamic acid, which shares a structural resemblance to phenylpropanoic acid, revealed that the alteration of aminoalkyl types and their substitution positions significantly influenced their inhibitory activity against acetylcholinesterase. nih.govnih.gov The presence of an unsaturated bond and a benzene (B151609) ring in the cinnamic acid scaffold appeared to be important for its activity. nih.gov
In another study, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized to evaluate their dual cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov This involved modifications at the 4-position of the phenyl ring. nih.gov
Similarly, the development of novel HIV-1 capsid binders based on phenylalanine-containing peptidomimetics involved the synthesis of a series of derivatives via the Ugi four-component reaction to explore SAR. mdpi.com
These studies exemplify the common practice of creating a library of analogs with varied substituents to understand how structural changes affect the compound's properties, which is a crucial step in the development of new chemical agents.
Principles of Green Chemistry in the Synthesis of Phenylpropanoic Acids
The application of green chemistry principles to the synthesis of phenylpropanoic acids, including compounds like this compound, is crucial for developing environmentally sustainable and economically viable chemical processes. mdma.ch These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, safer solvents, and energy-efficient catalytic methods. mdma.chresearchgate.net
A significant focus within the green synthesis of phenylpropanoic acids is the hydrogenation of the corresponding cinnamic acid precursors. wikipedia.org Traditional hydrogenation methods often require high-pressure hydrogen gas, which poses significant safety risks. mdma.ch Catalytic transfer hydrogenation (CTH) has emerged as a practical and eco-friendly alternative, as it utilizes donor molecules to transfer hydrogen in the presence of a catalyst, thereby avoiding the need for pressurized hydrogen gas. researchgate.netacs.org
One of the cornerstones of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. mdma.ch Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated that water can be a highly effective solvent for the catalytic transfer hydrogenation of cinnamic acid derivatives. researchgate.net For instance, the use of palladium(II) chloride (PdCl₂) as a catalyst in an aqueous sodium hydroxide (B78521) solution has been shown to be an effective method for reducing unsaturated carboxylic acids. mdma.ch In one study, the reduction of cinnamic acid using formic acid as the hydrogen donor in a 2.5 M aqueous NaOH solution at 65°C yielded hydrocinnamic acid in 98% yield. mdma.ch The efficiency of this reaction is highly dependent on the choice of hydrogen donor, with formic acid proving most effective. mdma.ch
The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and sustainability of the synthesis. Palladium-based catalysts are commonly employed. For example, a 5% Pd/beta zeolite catalyst has been used for the hydrogenation of benzyl (B1604629) 4-chloro cinnamate (B1238496) in ethyl acetate (B1210297) at 40°C, resulting in a 98% yield of 3-(4-chlorophenyl)propanoic acid. chemicalbook.com This highlights the potential for using supported catalysts which can often be recovered and reused, further contributing to the green credentials of the process. Studies have also shown that the presence of a base, such as potassium hydroxide (KOH), can be essential for achieving high yields, with reports of 99% yield in certain systems. researchgate.net
Energy efficiency is another key principle of green chemistry. The use of microwave irradiation or ultrasonication can significantly accelerate reaction rates compared to conventional heating methods. researchgate.net Ultrasonication, in particular, has been shown to enhance both reaction rates and selectivity in the reduction of certain substrates, offering an energy-efficient alternative. researchgate.net
Biocatalysis represents a frontier in the green synthesis of phenylpropanoic acids. Engineered microorganisms, such as Escherichia coli, can be developed to produce phenylpropanoic acid precursors like trans-cinnamic acid and p-coumaric acid from simple carbon sources like glucose. nih.gov These biosynthetic routes operate under mild conditions in aqueous media and offer a sustainable alternative to traditional chemical synthesis. nih.gov The degradation pathways of phenylpropanoic acids in bacteria have also been studied, which can inform the development of biocatalytic production routes. nih.gov
The following table summarizes various green synthetic approaches for phenylpropanoic acids based on the hydrogenation of cinnamic acid derivatives.
| Catalyst | Hydrogen Donor | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| PdCl₂ (10 mol%) | Formic Acid | Water | NaOH | 65 | 98 | mdma.ch |
| PdCl₂ (2 mol%) | Not Specified | Water | KOH | 90 | 100 | researchgate.net |
| 5% Pd/beta zeolite (2 mol%) | Hydrogen Gas | Ethyl Acetate | - | 40 | 98 | chemicalbook.com |
| Cyclooctadiene rhodium chloride dimer (5-10%) | Formic Acid | Not Specified | Triethylamine | 65-85 | High | researchgate.net |
Computational Chemistry and Theoretical Investigations of Substituted Phenylpropanoic Acids
Quantum Chemical Calculations on 3-(4-Chloro-3-hydroxyphenyl)propanoic Acid and Related Structures
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and optimized geometry of molecular systems due to its balance of accuracy and computational cost. mdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface. For phenylpropanoic acid derivatives, DFT studies have successfully determined crystal and molecular structures. researchgate.net
A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability, whereas a small gap indicates a more reactive molecule. mdpi.com
In studies of related compounds, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations at the B3LYP/6-311G** level have been used to identify electron-rich areas, such as oxygen atoms and π-systems, which are prone to electrophilic attack. mdpi.com Similar calculations for this compound would reveal how the electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl group modulate the electron density distribution across the molecule.
Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide further insights into the molecule's reactivity.
Table 1: Calculated Quantum Chemical Parameters for a Related Phenolic Compound Data for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, calculated using DFT at the B3LYP/6-311G* level. This serves as an example of parameters obtainable for this compound.*
| Parameter | Value | Description |
| HOMO Energy | -6.21 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.48 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 3.73 eV | Indicates chemical reactivity and stability |
| Electronegativity (χ) | 4.34 eV | Measures the power of an atom to attract electrons |
| Chemical Hardness (η) | 1.86 eV | Measures resistance to change in electron distribution |
| Electrophilicity (ω) | 5.08 eV | Global electrophilicity index |
| Nucleophilicity (N) | 2.95 eV | Global nucleophilicity index |
Source: Adapted from Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com
Conformational analysis is critical for understanding the flexibility and spatial arrangement of a molecule, which in turn dictates its ability to interact with biological receptors. For the propanoic acid side chain of this compound, rotation around the C-C single bonds can lead to various conformers. Ab initio (such as Hartree-Fock) and semi-empirical methods are often employed alongside DFT to explore the potential energy landscape and identify stable conformers. researchgate.net
For example, theoretical analyses of related halohydrins (compounds with a halogen and a hydroxyl group on adjacent carbons) have shown that conformers with the halogen and oxygen atoms in a gauche orientation are often more stable than the anti (trans) orientation. nih.gov This preference, known as the gauche effect, is attributed to hyperconjugation rather than intramolecular hydrogen bonding. nih.gov A similar analysis for this compound would determine the preferred orientation of the propanoic acid side chain relative to the substituted phenyl ring.
Furthermore, these computational methods are used to predict vibrational spectra (Infrared and Raman). Calculated vibrational frequencies, when scaled appropriately, show good agreement with experimental data and help in the assignment of spectral bands to specific molecular motions, such as stretching and bending of the carboxylic acid group or vibrations of the substituted benzene (B151609) ring. researchgate.net
Molecular Dynamics Simulations for Ligand-Target Interactions
While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly their interactions with other molecules, such as biological proteins or receptors. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of ligand-target binding. researchgate.net
For a compound like this compound, MD simulations can be used to explore its interaction with a specific protein target. The process typically involves:
System Setup: The ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. researchgate.net
Simulation: The forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a series of small time steps, typically on the nanosecond to microsecond scale.
Analysis: The resulting trajectory is analyzed to understand the stability of the complex, conformational changes in the protein or ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
A key metric for analyzing stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position over time. A low and stable RMSD value suggests that the ligand has formed a stable complex with the protein. researchgate.net Such studies have been instrumental in understanding how phenolic acids interact with enzymes, providing insights into their potential mechanisms of action. researchgate.net
In Silico Prediction of Structure-Activity Relationships (SAR) for Halogenated Phenolic Acids
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses computational methods to build mathematical models that predict the activity of new compounds. researchgate.netnih.gov
For halogenated phenolic acids, QSAR models can predict properties like toxicity or receptor binding affinity. researchgate.netnih.gov These models are built by correlating biological activity with calculated molecular descriptors for a series of related compounds. These descriptors can be categorized as:
Electronic: Charges on atoms, dipole moment, HOMO/LUMO energies. These describe how the molecule interacts electrostatically.
Steric: Molecular volume, surface area, and shape indices. These describe the size and shape of the molecule, which are crucial for fitting into a receptor's binding site.
Hydrophobic: The octanol-water partition coefficient (logP), which measures the molecule's lipophilicity and ability to cross cell membranes.
Topological: Descriptors based on the 2D graph of the molecule, describing atomic connectivity and branching.
For instance, a QSAR study on the toxicity of halogenated phenols used DFT-calculated descriptors like standard entropy and the most negative atomic net charges to build a predictive model. nih.gov Another study found that toxicity correlated well with logP, HOMO energy, dipole moment, and the sum of halogen electric charges. researchgate.net In the case of this compound, the specific substitution pattern (a chloro group at position 4 and a hydroxyl group at position 3) is a critical structural feature. SAR studies on related phenylpropanoic acids have shown that the nature and position of substituents on the benzene ring are key determinants of biological activity. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds This table provides examples of descriptors that would be relevant for building a QSAR model for halogenated phenolic acids.
| Descriptor Class | Example Descriptor | Description | Relevance |
| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences electrostatic interactions with targets. |
| HOMO/LUMO Energy | Frontier orbital energies. | Relates to chemical reactivity and charge transfer. | |
| Atomic Charges | Partial charge on each atom. | Identifies sites for electrostatic or hydrogen bonding. | |
| Hydrophobic | logP | Octanol-water partition coefficient. | Predicts membrane permeability and hydrophobic interactions. |
| Steric/Topological | Molecular Weight | Mass of the molecule. | Relates to size and diffusion properties. |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. | Predicts transport properties and hydrogen bonding capacity. |
Source: Information compiled from various QSAR studies. researchgate.netnih.govresearchgate.net
Biological and Biochemical Studies: Elucidating Mechanisms and Interactions in Vitro and Animal Models
Investigation of Cellular Mechanisms in Non-Human Biological Systems
Hydroxyphenylpropanoic acids and related phenolic compounds have been shown to modulate critical cellular signaling pathways, including those involved in the production of nitric oxide (NO). NO, synthesized by nitric-oxide synthase (NOS) enzymes, is a key signaling molecule in vascular homeostasis. nih.gov The endothelial isoform, eNOS, is constitutively expressed and its activation is typically dependent on intracellular calcium levels. nih.gov
Studies on related compounds indicate that phenolic acids can influence NO production and its associated pathways. nih.govresearchgate.net For instance, the flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPPA) has been found to inhibit the adhesion of monocytes to human aortic endothelial cells (HAECs). nih.gov This effect was achieved by suppressing the expression of the cell adhesion molecule E-selectin. The underlying mechanism involves the inhibition of the nuclear factor kappa-B (NF-κB) pathway, a central regulator of inflammation and cellular stress responses. nih.gov Similarly, 3-(4-hydroxyphenyl)propionic acid (HPPA) has been shown to restrict inflammation in macrophages through the NF-κB pathway. nih.govnih.govrsc.org
The activation of eNOS itself is a complex process regulated by phosphorylation at multiple sites. plos.org Research has shown that stimuli can lead to eNOS activation and subsequent NO production. plos.org Under inflammatory conditions, the nature of eNOS activation can be altered, resulting in more prolonged NO output. nih.gov The ability of phenolic acid metabolites to interfere with inflammatory pathways like NF-κB suggests a potential mechanism for modulating vascular function and inflammatory responses at a cellular level. nih.gov
The antioxidant properties of hydroxyphenylpropanoic acid derivatives have been evaluated in various in vitro systems, including cell-free and cell-based assays. nih.govresearchgate.net These assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, ferric reducing antioxidant power (FRAP), and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests, are common methods for assessing antioxidant capacity. mdpi.com
Structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrate significant antioxidant potential. nih.govmdpi.com The phenolic hydroxyl group is crucial to this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage. mdpi.com The amino group adjacent to the phenolic ring can further enhance this capacity by stabilizing the resulting phenoxyl radical. nih.gov
In cellular models, phenolic acids have been shown to act as effective chain-breaking antioxidants. nih.gov They can decrease intracellular ROS levels resulting from external oxidative stressors. nih.gov For example, 3-(4-hydroxyphenyl)propionic acid (HPPA), a metabolite of procyanidin (B600670) A2, was found to mitigate ox-LDL-induced cellular oxidative stress in macrophages. nih.govnih.gov Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been observed to reduce plasma reactive oxygen metabolites in animal models, suggesting direct antioxidant action. nih.gov These compounds demonstrate the ability to scavenge free radicals and support cellular defense against oxidative damage. researchgate.netnih.gov
| Compound/Derivative | Assay Type | Key Findings | Reference(s) |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | DPPH Radical Scavenging | Exhibited potent, structure-dependent antioxidant properties. | nih.gov, researchgate.net, mdpi.com |
| Phenolic Acids (general) | Cell-based ROS assay (H2DCFDA) | Reduced intracellular ROS in leukemia (HEL) cells. | nih.gov |
| 3-(4-Hydroxyphenyl)propionic acid (HPPA) | Macrophage oxidative stress model | Restricted ox-LDL-induced cellular oxidative stress. | nih.gov, nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative (Compound 20) | DPPH Radical Scavenging | Demonstrated potent antioxidant activity. | nih.gov |
| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Animal model (plasma analysis) | Reduced levels of reactive oxygen metabolites. | nih.gov |
Derivatives of hydroxyphenylpropanoic acid have demonstrated significant, structure-dependent effects on the viability and proliferation of various cell lines, including both cancerous and non-cancerous cells.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed their ability to reduce the viability of A549 non-small cell lung cancer cells. nih.govresearchgate.net Notably, some of these compounds showed favorable cytotoxicity profiles, with reduced effects on noncancerous Vero cells, and were also able to suppress the migration of A549 cells. nih.gov The introduction of a 2-furyl substituent in one derivative, compound 20, resulted in potent anticancer and antioxidant activities. nih.govmdpi.com
Research on a closely related structure, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, showed selective inhibition of proliferation in colon cancer cells. rsc.org Furthermore, general studies on phenolic acids have confirmed their antiproliferative effects. They have been observed to decrease proliferation and induce apoptosis in leukemia cells, while exhibiting no toxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov Other phenolic acids have been shown to inhibit the growth of T47D human breast cancer cells in a manner dependent on both dose and duration of exposure. nih.gov
| Compound/Derivative | Cell Line | Effect | Reference(s) |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Reduced cell viability by up to 50%; suppressed cell migration. | nih.gov, researchgate.net |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Vero (Non-cancerous kidney) | Showed favorable (lower) cytotoxicity compared to cancer cells. | nih.gov, researchgate.net |
| 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | Colon Cancer Cells | Selectively inhibited proliferation. | rsc.org |
| Phenolic Acids (general) | HEL (Leukemia) | Decreased proliferation and induced apoptosis. | nih.gov |
| Phenolic Acids (general) | HUVEC (Normal Endothelial) | Exhibited no toxicity. | nih.gov |
| Caffeic acid, Ferulic acid, Protocatechuic acid | T47D (Breast Cancer) | Inhibited cell growth in a dose- and time-dependent manner. | nih.gov |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung Cancer) | Exhibited structure-dependent antiproliferative activity. | mdpi.com |
The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. bohrium.com Research into natural compounds and their metabolites has explored their potential to interfere with this process.
Studies have focused on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a terminal metabolite of various dietary polyphenols. bohrium.comnih.govnih.gov In vitro investigations using the Thioflavin T (ThT) fluorescence assay demonstrated that HMPA can inhibit the aggregation of the Aβ42 peptide. bohrium.comnih.govnih.gov The results indicated that HMPA interferes with both the initial nucleation phase and the subsequent elongation phase of fibril formation. bohrium.comnih.gov Electron microscopy further confirmed these findings, showing that in the presence of HMPA, Aβ42 formed shorter fibrils compared to the control. bohrium.comnih.gov While effective, it was noted that HMPA required a relatively high concentration to achieve this inhibitory effect, with an estimated EC50 value of 5–6 mM. bohrium.comnih.govnih.gov
The proposed mechanism for how related polyphenols, such as myricetin (B1677590) and rosmarinic acid, inhibit Aβ aggregation involves direct interaction with the peptide. mdpi.com These molecules are thought to form hydrogen bonds with the charged amino acid residues of Aβ, specifically Lys16 and Glu22, which are critical for the electrostatic attraction that drives aggregation. mdpi.com By binding to these sites, the polyphenols can block the peptide-peptide interactions necessary for the formation of β-sheets and subsequent aggregation. mdpi.com These findings suggest that polyphenol metabolites like HMPA could serve as lead compounds for developing agents that modulate Aβ pathogenesis. bohrium.comnih.gov
In Vitro Enzyme Interaction and Inhibition Studies of Phenolic Acid Derivatives
Phenolic acid derivatives have been identified as inhibitors of a wide range of enzymes, playing potential roles in modulating various metabolic pathways. nih.govnih.govresearchgate.net
Studies have shown that these compounds can inhibit enzymes involved in glucose metabolism, such as aldose reductase. nih.gov Various natural hydroxycinnamic acid derivatives, including ferulic acid and p-coumaric acid, exhibit inhibitory effects on rat kidney aldose reductase, with mechanisms ranging from non-competitive to uncompetitive inhibition. nih.gov Phenolic acids have also been shown to inhibit bacterial α-carbonic anhydrases with inhibition constants (Ki) in the micromolar range. nih.gov
The mechanism of inhibition can involve the covalent binding of the phenolic compound to the enzyme. researchgate.net It has been demonstrated that simple phenolic compounds can adversely affect the activity of enzymes like alpha-amylase, trypsin, and lysozyme (B549824) by binding to nucleophilic sites, such as free amino and thiol groups on the enzyme. researchgate.net
Furthermore, phenolic compounds are known to inhibit key digestive enzymes. Catechin and caffeic acid have been found to inhibit pancreatic lipase (B570770) and α-glucosidase. researchgate.net Other research has documented the inhibition of digestive enzymes like β-glucosidase and glutathione (B108866) S-transferase P1 (GSTP1) by various polyphenols, with the degree of inhibition often related to the number of hydroxyl groups in the phenolic structure. acs.org
| Enzyme | Inhibitor(s) | Inhibition Type / Constant | Reference(s) |
| Aldose Reductase (Rat Kidney) | Sinapic acid, Ferulic acid | Non-competitive (Ki = 0.0463 mM, 0.127 mM) | nih.gov |
| Aldose Reductase (Rat Kidney) | p-Coumaric acid | Uncompetitive | nih.gov |
| Aldose Reductase (Rat Kidney) | Chlorogenic acid | Mixed-type (Ki = 1.563 µM) | nih.gov |
| α-Carbonic Anhydrase (Bacterial) | Phenol, 3-Amino-4-chlorophenol | Ki values from 0.7 µM to 1.2 µM | nih.gov |
| Pancreatic Lipase | Caffeic acid, Catechin | IC50 values reported | researchgate.net |
| α-Glucosidase | Caffeic acid, Catechin | IC50 values reported | researchgate.net |
| β-Glucosidase | Tannic acid, EGCG | Compound- and concentration-dependent inhibition | acs.org |
| Trypsin | Caffeic acid, Chlorogenic acid, Ferulic acid, Gallic acid | Adverse effect on enzymatic activity | researchgate.net |
Biological Effects in Animal Models
Investigations using animal models have provided insights into the systemic effects of hydroxyphenylpropanoic acid and its close structural relatives. These studies highlight potential impacts on metabolism, cardiovascular health, and muscle physiology.
In a study involving mice fed a high-fat diet, supplementation with hydroxyphenyl propionic acids (specifically 3-HPP and 4-HPP) led to several beneficial metabolic changes. nih.gov The administration of these compounds significantly reduced body weight, liver index, and the serum concentrations of triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and total cholesterol (TC). nih.gov Additionally, these compounds were able to reverse the elevated serum endotoxin (B1171834) levels induced by the high-fat diet and modulate the composition of the gut microbiota. nih.gov
The cardiovascular effects of these compounds have also been explored. The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid was shown to decrease arterial blood pressure in rats. nih.gov Accompanying in vitro experiments demonstrated that this compound could induce relaxation in isolated rat aorta, suggesting a direct effect on the vasculature. nih.gov
Furthermore, research into the effects of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in animal models suggests a role in muscle physiology and redox balance. nih.gov HMPA administration was linked to enhanced antioxidant defenses and was found to promote the formation of fast-twitch muscle fibers, which could potentially improve physical performance and recovery from exhaustive exercise. nih.gov
Influence on Systemic Physiological Parameters in Animal Models (e.g., vascular relaxation, blood pressure reduction)
There is currently no available scientific literature that has investigated the effects of 3-(4-Chloro-3-hydroxyphenyl)propanoic acid on vascular relaxation or blood pressure in animal models. Studies on related compounds like 3-hydroxyphenylpropanoic acid have shown potential vasorelaxant and blood pressure-lowering effects, often linked to the nitric oxide pathway. nih.govnih.govmedchemexpress.com However, without specific studies on the chlorinated compound, its influence on these cardiovascular parameters remains unknown.
Modulation of Lipid Metabolism in High-Fat Diet-Fed Animal Models
No research has been published detailing the impact of this compound on lipid metabolism in the context of a high-fat diet. The scientific community has explored how non-chlorinated hydroxyphenylpropanoic acids can ameliorate dyslipidemia and hepatic steatosis in animal models fed a high-fat diet. mdpi.comnih.govresearchgate.net These studies provide a framework for potential research, but the specific effects of the chlorinated derivative on lipid profiles, fat accumulation, and related gene expression have not been determined.
Effects on Immune Response and Related Cellular Activities in Animal Models
The influence of this compound on the immune response and associated cellular activities in animal models is another area lacking scientific investigation. While some microbial metabolites of polyphenols have been shown to modulate inflammatory pathways, nih.govrsc.org there is no data available to suggest how this compound might interact with the immune system.
Microbiota-Mediated Biotransformation and Metabolite Formation of Polyphenols and Phenolic Acids
Role of Gut Microbiota in the Metabolism of Hydroxyphenylpropanoic Acids
The gut microbiota plays a crucial role in the metabolism of various dietary polyphenols, breaking them down into simpler phenolic acids like hydroxyphenylpropanoic acids. ugent.bemdpi.com This biotransformation is key to their absorption and subsequent biological activity. While the general pathways for the metabolism of common polyphenols into compounds like 3-HPP and 4-HPP are documented, mdpi.comnih.govugent.bemdpi.com the specific metabolic fate of this compound within the gut microbiome has not been studied. It is unknown which microbial species, if any, could dehalogenate or otherwise transform this compound.
Identification of Biotransformation Products in Animal Systems
Consistent with the lack of metabolic studies, there is no information available on the identification of biotransformation products of this compound in animal systems. Research on related compounds has identified various metabolites in vivo, which are crucial for understanding their systemic effects. mdpi.com Without such studies, the bioavailability and potential downstream bioactive metabolites of the chlorinated compound remain purely speculative.
Analytical Methodologies for Characterization and Quantification of Phenolic Acids
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of 3-(4-Chloro-3-hydroxyphenyl)propanoic acid, offering detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.
For this compound, ¹H NMR spectroscopy would reveal distinct signals for each chemically non-equivalent proton. The aromatic protons on the substituted phenyl ring would appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the propanoic acid side chain would present as two methylene (B1212753) groups (-CH₂-) and a carboxylic acid proton (-COOH). The methylene protons adjacent to the aromatic ring and the carboxylic acid group would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling with neighboring protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the position of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 8.0 | 110 - 160 |
| -CH₂- (Benzylic) | 2.8 - 3.2 | ~30 - 40 |
| -CH₂- (adjacent to COOH) | 2.5 - 2.9 | ~30 - 40 |
| -COOH | 10 - 13 (broad) | 170 - 180 |
| Aromatic C-Cl | N/A | ~120 - 135 |
| Aromatic C-OH | N/A | ~150 - 160 |
| Phenolic -OH | 4.0 - 7.0 (broad) | N/A |
Note: These are estimated ranges based on typical values for similar functional groups and may vary based on solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they are based on different physical principles (IR absorption and Raman scattering, respectively), often providing complementary information.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. The C=O stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The O-H stretching of the phenolic group would appear as a broad band around 3200-3600 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹. The NIST WebBook provides a gas-phase IR spectrum for the related compound 3-(3-hydroxyphenyl)propionic acid, which shows a prominent C=O stretch and broad O-H features, consistent with these expectations.
Raman spectroscopy would also detect these functional groups, but with different relative intensities. For instance, the aromatic C=C stretching and the C=O stretching are typically strong in the Raman spectrum. The complementary nature of FTIR and Raman spectroscopy can be valuable in confirming the presence of all key functional groups in the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Weak |
| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-2960 | Moderate |
| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-O | Stretching | 1200-1300 | Moderate |
| C-Cl | Stretching | < 800 | Moderate |
Note: These are general ranges and the exact peak positions and intensities can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₉H₉ClO₃), the molecular weight is approximately 200.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 200 and 202 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
Table 3: Predicted Key Mass Spectral Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 200/202 |
| [M-OH]⁺ | Loss of hydroxyl group | 183/185 |
| [M-COOH]⁺ | Loss of carboxyl group | 155/157 |
| [C₇H₆ClO]⁺ | Benzylic cation after side chain cleavage | 141/143 |
Note: The m/z values are for the ions containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensities of these fragments would depend on the ionization conditions.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like phenolic acids. It is widely used for determining the purity of this compound and for its quantification in various matrices.
A typical HPLC method for this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solution (often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector, as the phenyl ring and carboxylic acid chromophores absorb UV light. The wavelength of maximum absorbance (λmax) for similar phenolic compounds is often in the range of 270-280 nm.
For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The method must be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results. While a specific validated HPLC method for this compound is not detailed in the provided search results, methods for similar compounds, such as the impurity analysis of ibuprofen (B1674241) which involves a propanoic acid derivative, demonstrate the utility of HPLC in this context.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acidified water and acetonitrile/methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at λmax (e.g., ~275 nm) |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) which convert the acidic protons of the carboxylic acid and phenolic hydroxyl groups into their corresponding silyl (B83357) ethers and esters.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
GC-MS is particularly useful for metabolite profiling, where it can be used to identify and quantify this compound in biological samples. The mass spectrum obtained from GC-MS provides a high degree of certainty in compound identification. PubChem contains GC-MS data for the related metabolite 3-(3-hydroxyphenyl)propanoic acid, indicating its applicability in metabolic studies.
Table 5: General GC-MS Workflow for this compound Analysis
| Step | Description |
| 1. Sample Preparation | Extraction of the analyte from the matrix (e.g., liquid-liquid extraction, solid-phase extraction). |
| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to increase volatility. |
| 3. GC Separation | Injection into a GC with a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the derivatized analyte from other components. |
| 4. MS Detection | Ionization (typically electron ionization) and mass analysis to obtain a mass spectrum for identification and peak area for quantification. |
| 5. Data Analysis | Comparison of the retention time and mass spectrum with that of a derivatized standard for confirmation and quantification. |
Development of Robust Analytical Standards for Related Halogenated and Hydroxylated Propanoic Acids
The accurate characterization and quantification of phenolic acids, including halogenated and hydroxylated propanoic acids, are fundamentally reliant on the availability of high-purity analytical standards. The development of these standards is a meticulous process that involves chemical synthesis, rigorous purification, and comprehensive characterization to establish their identity and purity. These standards are indispensable for method validation, calibration, and ensuring the traceability and reliability of analytical measurements in various scientific disciplines, including environmental monitoring, metabolomics, and pharmaceutical analysis.
The synthesis of a specific target compound, such as This compound , for which a direct synthetic route may not be readily available in the public domain, can be approached through established organic chemistry principles. A plausible synthetic pathway could commence from a commercially available starting material like 4-chloro-3-hydroxybenzaldehyde . This could involve a Knoevenagel or Perkin condensation to introduce the propanoic acid side chain, followed by reduction of the resulting double bond.
Following synthesis, the purification of the target compound and its analogs is of paramount importance. Techniques such as recrystallization, and preparative chromatography, including medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), are commonly employed to isolate the compound of interest from reaction byproducts and unreacted starting materials. nih.gov The efficiency of purification is typically monitored using analytical HPLC until a high degree of purity is achieved.
Once purified, the compound's identity and purity must be unequivocally confirmed. A suite of analytical techniques is utilized for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. Mass Spectrometry (MS) confirms the molecular weight and elemental composition. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is used to determine the purity of the standard. The melting point of a solid standard is also a critical indicator of purity.
The stability of these analytical standards under various storage conditions is another crucial aspect that needs to be evaluated to ensure their long-term integrity and reliability. Stability studies often involve storing the standards under controlled conditions of temperature, humidity, and light exposure over an extended period. nih.govmdpi.com The purity of the standards is periodically re-assessed using HPLC to detect any degradation. Studies on various phenolic compounds have shown that they can be susceptible to degradation, particularly when exposed to light and elevated temperatures. nih.govmdpi.com
Below are interactive data tables summarizing the key analytical characteristics and stability data for a series of related halogenated and hydroxylated propanoic acids, which are essential for their use as robust analytical standards.
Interactive Data Table: Physicochemical and Analytical Data of Selected Halogenated and Hydroxylated Propanoic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Methods for Characterization | InChIKey |
| This compound | C₉H₉ClO₃ | 200.62 | Not available | NMR, MS, HPLC | Not available |
| 3-(4-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | 127-131 | NMR, MS, HPLC | BBSLOKZINKEUCR-UHFFFAOYSA-N |
| 3-(4-Hydroxyphenyl)propanoic acid | C₉H₁₀O₃ | 166.17 | 129-131 | NMR, MS, HPLC, Fluorescence | NMHMNPHRMNGLLB-UHFFFAOYSA-N |
| 3-(2-Hydroxyphenyl)propanoic acid | C₉H₁₀O₃ | 166.17 | 82-83 | NMR, MS, HPLC | CJBDUOMQLFKVQC-UHFFFAOYSA-N |
| 3-(4-Chloro-3-fluorophenyl)propanoic acid | C₉H₈ClFO₂ | 202.61 | Not available | MS (Predicted CCS) | GDXMVKNNJGWZFN-UHFFFAOYSA-N |
Interactive Data Table: Stability Profile of Related Phenolic Acid Standards
| Compound Name | Storage Condition | Observation Period | Purity Change (%) | Primary Degradation Products |
| Generic Phenolic Acids | 23°C, with sunlight | 1 year | up to 67% decrease | Oxidized and polymerized derivatives |
| Generic Phenolic Acids | 40°C, dark | 1 year | Significant decrease | Oxidized derivatives |
| Generic Phenolic Acids | 23°C, dark | 1 year | Minimal degradation | Not significant |
| Hydroxycinnamic Acid Derivatives | Fried and pre-dried | N/A | up to 97% loss | Isomers and smaller phenolic fragments |
This table represents generalized stability trends for phenolic acids based on available literature. Specific stability data for each compound would require dedicated experimental studies. nih.govmdpi.comnih.gov
Potential Research Directions and Broader Academic Impact of Substituted Phenylpropanoic Acids
Exploration of Structural Modifications for Enhanced Biological Activities
The basic phenylpropanoic acid structure is a key pharmacophore that can be strategically modified to enhance its interaction with biological targets. The addition of various functional groups, such as halogens and hydroxyls, can significantly alter the molecule's physicochemical properties, leading to improved efficacy and selectivity.
The synthesis of novel derivatives is a cornerstone of advancing the therapeutic potential of this chemical class. Methodologies often involve multi-step reactions starting from commercially available building blocks. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been achieved through reactions of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate (B77674). nih.gov Further modifications, such as reacting hydrazide intermediates with various aromatic aldehydes, can generate a diverse library of compounds with different substitutions. nih.gov
The introduction of halogens, such as the chlorine atom in 3-(4-Chloro-3-hydroxyphenyl)propanoic acid, is a common strategy in medicinal chemistry. Halogenation can be achieved through various patented methods, which can be adapted to create new propanoic acid derivatives. google.com Similarly, the synthesis of 2-(4-(bromomethyl)phenyl) propionic acid has been accomplished by reacting 2-(4-methylphenyl)propionic acid with bromine in ethyl acetate (B1210297), demonstrating a straightforward route to halogenated analogues. nih.gov The strategic placement of hydroxyl groups is also crucial, as they can participate in hydrogen bonding and other interactions with biological targets, a feature that is key to the activity of many phenolic compounds. nih.gov
Structure-activity relationship (SAR) studies are critical for optimizing the therapeutic properties of substituted phenylpropanoic acids. These studies correlate specific structural features with biological activity, guiding the design of more potent and selective agents.
Antimicrobial Activity: Research has shown that the antimicrobial efficacy of phenylpropanoic acid derivatives is highly dependent on their substitution patterns. nih.gov For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a nitrofurane substituent resulted in enhanced antifungal activity against C. albicans (MIC of 8 µg/mL). mdpi.com Another study on 2-(4-substitutedmethylphenyl)propanoic acid derivatives identified compounds that displayed promising antibacterial properties comparable to the antibiotic chloramphenicol. nih.gov The hydrophobic nature of substituents like alkyl chains can also enhance the activity of phenolic compounds. mdpi.com The versatility of the 4-hydroxyphenyl moiety, in particular, is believed to contribute to potent antimicrobial activity against a spectrum of pathogens by enabling interactions with diverse biological targets. mdpi.com
Table 1: Antimicrobial Activity of Selected Phenylpropanoic Acid Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Source(s) |
|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid with nitrofurane substituent | Candida albicans | 8 | mdpi.com |
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | nih.gov |
| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Vancomycin-resistant E. faecalis (VRE) | 0.5 - 2 | nih.gov |
| Phenylfuranylnicotinamidine derivative (4a) | Staphylococcus aureus | 10 | researchgate.net |
Anticancer Activity: The anticancer potential of phenylpropanoic acid derivatives is an area of intense research. Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that certain compounds could reduce the viability of A549 lung cancer cells by 50%. researchgate.net Specifically, a derivative containing a 2-furyl substituent was identified as a promising candidate for further optimization. nih.gov SAR studies on flavonoid derivatives, which share phenolic structural motifs, have shown that substitutions at the C-7 position can significantly enhance activity against lung cancer cells. mdpi.com It has been suggested that molecular size, shape, and the capacity for electrostatic interaction are key parameters in determining the tumor selectivity of related phenolic compounds. researchgate.net The hydroxyl group on the phenolic ring is thought to confer antioxidant activity, which can help modulate oxidative stress, a key factor in cancer progression. researchgate.netnih.gov
Table 2: Anticancer Activity of Selected Phenolic and Flavonoid Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 or GI50 in µM) | Source(s) |
|---|---|---|---|
| Phenylfuranylnicotinamidine derivative (4e) | --- | GI50: 0.83 | researchgate.net |
| Flavonoid derivative (Compound 20a) | NCI-H522 (Lung) | GI50: 0.24 | mdpi.com |
| Flavonoid derivative (Compound 26a) | A549 (Lung) | IC50: 0.753 | mdpi.com |
| Protoapigenone derivative (Compound 37c) | A549 (Lung) | IC50: 2 | mdpi.com |
Role in Understanding Endogenous Metabolic Pathways and Xenobiotic Metabolism of Phenolic Compounds
Substituted phenylpropanoic acids are valuable tools for investigating how the body processes both foreign chemicals (xenobiotics) and naturally occurring compounds. nih.gov Xenobiotics are substances foreign to an organism, including drugs, pollutants, and industrial chemicals. nih.gov
The metabolism of these compounds generally occurs in two phases. nih.govyoutube.com Phase I reactions, often mediated by cytochrome P450 enzymes, involve oxidation, reduction, or hydrolysis to make the compound more polar. nih.govmdpi.com Phase II reactions involve conjugation with endogenous molecules like glutathione (B108866) or glucuronic acid to increase water solubility and facilitate excretion. nih.gov A chlorinated compound like this compound would be expected to undergo this metabolic process. The metabolism of halogenated compounds often involves the mercapturic acid pathway, which begins with glutathione conjugation. nih.gov
Furthermore, studying the metabolism of plant-derived phenolic acids provides insight into endogenous pathways. For example, caffeic acid, a common dietary phenolic acid, is largely transformed by gut microbiota into metabolites that include phenylpropanoic acid derivatives. mdpi.com Similarly, 3-(4-Hydroxyphenyl)propanoic acid has been identified as a major microbial metabolite of procyanidin (B600670) A2, a compound found in some fruits. rsc.org These gut-derived metabolites can have significant biological effects; for instance, phenylpropanoic acid produced by gut bacteria has been shown to alleviate acetaminophen-induced liver damage in mice by modulating the expression of the CYP2E1 enzyme. nih.gov It has also been shown to improve intestinal barrier function by activating the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov
Development of Advanced Analytical Strategies for Related Compounds in Complex Biological Matrices
To understand the metabolism, pharmacokinetics, and biological effects of substituted phenylpropanoic acids, robust analytical methods are essential for their detection and quantification in complex biological samples like blood, urine, and tissues. japsonline.comnih.gov
High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, often coupled with UV/Vis or mass spectrometry detectors. nih.gov An HPLC method has been established for the simultaneous determination of five phenolic acids, including trans-cinnamic acid and p-coumaric acid, in fruit extracts. cabidigitallibrary.org For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. japsonline.com For example, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully used to determine a panel of aromatic metabolites, including various phenylpropanoic acids, in human serum and cerebrospinal fluid. mdpi.com These advanced analytical strategies are crucial for characterizing the fate of these compounds in the body and linking their presence to specific biological outcomes. nih.gov
Table 3: Analytical Strategies for Phenylpropanoic Acids and Related Compounds
| Analyte(s) | Biological Matrix | Analytical Technique | Source(s) |
|---|---|---|---|
| p-Coumaric acid (4-hydroxycinnamic acid) | Plasma, urine, plant extracts | HPLC with UV/Vis detector | nih.gov |
| 5 Phenolic acids (e.g., cinnamic, coumaric) | Fruit (Wax apple) | HPLC with gradient elution | cabidigitallibrary.org |
| Phenylpropanoic and other aromatic acids | Serum, Cerebrospinal Fluid | UPLC-MS/MS | mdpi.com |
| General drugs of abuse | Urine, Blood, Saliva, Hair | LC-MS, LC-MS/MS, GC-MS, Immunoassays | japsonline.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
